REACTION_CXSMILES
|
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 0-5° C
|
Type
|
CUSTOM
|
Details
|
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
|
Type
|
CUSTOM
|
Details
|
to provide pale yellow oily residue
|
Type
|
CUSTOM
|
Details
|
This oily residue was triturated with diethyl ether and ether
|
Type
|
CUSTOM
|
Details
|
was decanted (40 ml×2)
|
Type
|
CUSTOM
|
Details
|
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
|
Type
|
CUSTOM
|
Details
|
were decanted
|
Type
|
CUSTOM
|
Details
|
The final solid was dried under vacuum below 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 0-5° C
|
Type
|
CUSTOM
|
Details
|
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
|
Type
|
CUSTOM
|
Details
|
to provide pale yellow oily residue
|
Type
|
CUSTOM
|
Details
|
This oily residue was triturated with diethyl ether and ether
|
Type
|
CUSTOM
|
Details
|
was decanted (40 ml×2)
|
Type
|
CUSTOM
|
Details
|
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
|
Type
|
CUSTOM
|
Details
|
were decanted
|
Type
|
CUSTOM
|
Details
|
The final solid was dried under vacuum below 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 0-5° C
|
Type
|
CUSTOM
|
Details
|
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
|
Type
|
CUSTOM
|
Details
|
to provide pale yellow oily residue
|
Type
|
CUSTOM
|
Details
|
This oily residue was triturated with diethyl ether and ether
|
Type
|
CUSTOM
|
Details
|
was decanted (40 ml×2)
|
Type
|
CUSTOM
|
Details
|
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
|
Type
|
CUSTOM
|
Details
|
were decanted
|
Type
|
CUSTOM
|
Details
|
The final solid was dried under vacuum below 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |